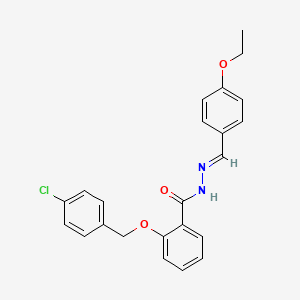![molecular formula C22H21N3O4S B12001143 6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one CAS No. 138385-02-1](/img/structure/B12001143.png)
6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one is a complex organic compound known for its diverse applications in scientific research. This compound features a benzo[CD]indole core, which is a fused ring system, and a morpholinylsulfonyl group, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one typically involves multiple steps:
Formation of the Benzo[CD]indole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the indole structure.
Introduction of the Morpholinylsulfonyl Group: This involves the sulfonylation of a benzylamine derivative with morpholine and a sulfonyl chloride, typically under basic conditions.
Coupling Reaction: The final step is the coupling of the sulfonylated benzylamine with the benzo[CD]indole core, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce sulfides or thiols.
Aplicaciones Científicas De Investigación
6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one has a wide range of applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinylsulfonyl group is believed to play a crucial role in binding to these targets, while the indole core may facilitate the compound’s entry into cells and its interaction with intracellular proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 6-[[4-(4-Morpholinylsulfonyl)phenyl]amino]benzo[CD]indol-2(1H)-one
- 6-[[4-(4-Piperidinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one
Uniqueness
Compared to similar compounds, 6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one is unique due to its specific combination of the morpholinylsulfonyl group and the benzo[CD]indole core. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
138385-02-1 |
|---|---|
Fórmula molecular |
C22H21N3O4S |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
6-[(4-morpholin-4-ylsulfonylphenyl)methylamino]-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C22H21N3O4S/c26-22-18-3-1-2-17-19(8-9-20(24-22)21(17)18)23-14-15-4-6-16(7-5-15)30(27,28)25-10-12-29-13-11-25/h1-9,23H,10-14H2,(H,24,26) |
Clave InChI |
SXQBTJRPAVEFPS-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CNC3=C4C=CC=C5C4=C(C=C3)NC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B12001076.png)








![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001122.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12001123.png)
![1-(4-Chlorophenyl)-4-[(7-{[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-YL)sulfonyl]piperazine](/img/structure/B12001129.png)

